molecular formula C10H21N3S B13337439 N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine

N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine

Katalognummer: B13337439
Molekulargewicht: 215.36 g/mol
InChI-Schlüssel: PELRVYVGSRJQLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine is a heterocyclic compound that features a piperazine ring substituted with a thietan-3-amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine typically involves the reaction of 1,4-dimethylpiperazine with a suitable thietan-3-amine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction can be carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(1,4-Dimethylpiperazin-2-yl)methyl]benzenesulfonamide
  • N-[(1,4-Dimethylpiperazin-2-yl)methyl]acetamide
  • N-[(1,4-Dimethylpiperazin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide

Uniqueness

N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H21N3S

Molekulargewicht

215.36 g/mol

IUPAC-Name

N-[(1,4-dimethylpiperazin-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C10H21N3S/c1-12-3-4-13(2)10(6-12)5-11-9-7-14-8-9/h9-11H,3-8H2,1-2H3

InChI-Schlüssel

PELRVYVGSRJQLB-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(C(C1)CNC2CSC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.